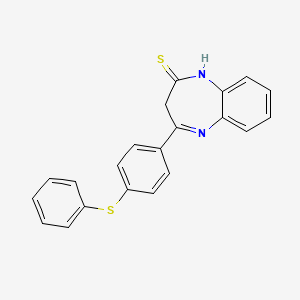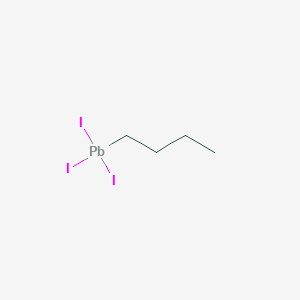
Fluoren-9-one, 3-hydroxy-2-morpholinomethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluoren-9-one, 3-hydroxy-2-morpholinomethyl- is a chemical compound with the molecular formula C18H17NO3 It is a derivative of fluorenone, characterized by the presence of a hydroxy group and a morpholinomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fluoren-9-one, 3-hydroxy-2-morpholinomethyl- typically involves the reaction of fluorenone with morpholine and formaldehyde under specific conditions. The process can be summarized as follows:
Starting Materials: Fluorenone, morpholine, and formaldehyde.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as an acid or base, at elevated temperatures.
Procedure: Fluorenone is reacted with morpholine and formaldehyde in a suitable solvent, such as ethanol or methanol. The mixture is heated and stirred for several hours to ensure complete reaction.
Purification: The resulting product is purified by recrystallization or chromatography to obtain Fluoren-9-one, 3-hydroxy-2-morpholinomethyl- in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Fluoren-9-one, 3-hydroxy-2-morpholinomethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the fluorenone moiety can be reduced to form an alcohol.
Substitution: The morpholinomethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.
Scientific Research Applications
Fluoren-9-one, 3-hydroxy-2-morpholinomethyl- has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Fluoren-9-one, 3-hydroxy-2-morpholinomethyl- involves its interaction with specific molecular targets and pathways. The hydroxy and morpholinomethyl groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Fluorenone: The parent compound, which lacks the hydroxy and morpholinomethyl groups.
9-Hydroxyfluorene: A derivative with a hydroxy group at the 9-position.
2-Hydroxy-9-fluorenone: Another derivative with a hydroxy group at the 2-position.
Uniqueness
Fluoren-9-one, 3-hydroxy-2-morpholinomethyl- is unique due to the presence of both hydroxy and morpholinomethyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
42839-83-8 |
|---|---|
Molecular Formula |
C18H17NO3 |
Molecular Weight |
295.3 g/mol |
IUPAC Name |
3-hydroxy-2-(morpholin-4-ylmethyl)fluoren-9-one |
InChI |
InChI=1S/C18H17NO3/c20-17-10-15-13-3-1-2-4-14(13)18(21)16(15)9-12(17)11-19-5-7-22-8-6-19/h1-4,9-10,20H,5-8,11H2 |
InChI Key |
NCFRPAMUESEKHG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC3=C(C=C2O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



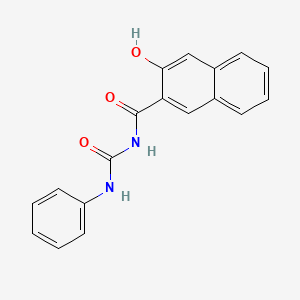
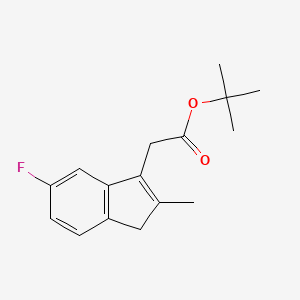
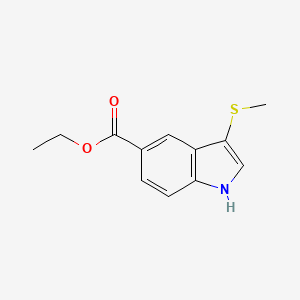
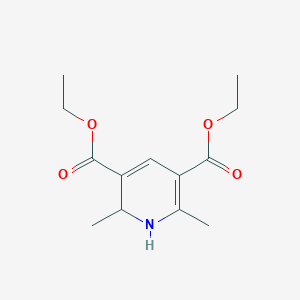
![Diethyl [1-(furan-2-yl)-2-methylpropyl]phosphonate](/img/structure/B14652471.png)
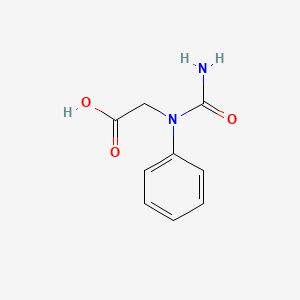
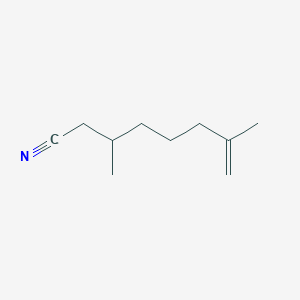
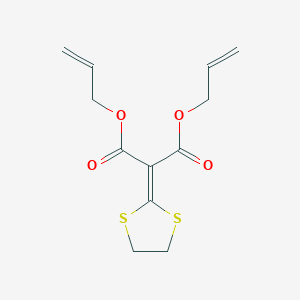
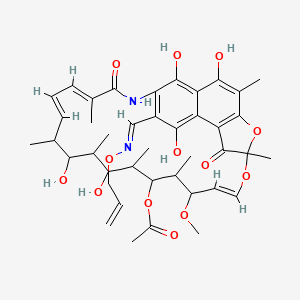
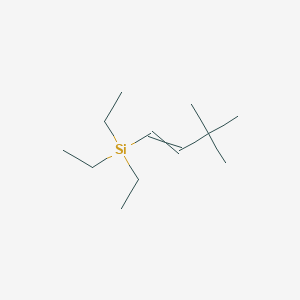
![Pyridine, 3,3'-(1a,2,7,7a-tetrahydro-1,2,7-metheno-1H-cyclopropa[b]naphthalene-1,8-diyl)bis-](/img/structure/B14652507.png)
